molecular formula C9H9F4NO B11765543 1-(2-Fluoro-5-(trifluoromethoxy)phenyl)ethan-1-amine

1-(2-Fluoro-5-(trifluoromethoxy)phenyl)ethan-1-amine

Cat. No.: B11765543
M. Wt: 223.17 g/mol
InChI Key: QVVWQDJCCPTPLY-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-(trifluoromethoxy)phenyl)ethan-1-amine is a chemical compound with the molecular formula C9H10F4NO It is known for its unique structural features, which include a fluorine atom and a trifluoromethoxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-5-(trifluoromethoxy)phenyl)ethan-1-amine typically involves the reaction of 2-fluoro-5-(trifluoromethoxy)benzaldehyde with an appropriate amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction conditions usually involve mild temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-5-(trifluoromethoxy)phenyl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxidized products, and reduced forms of the original compound. These products can have different physical and chemical properties, making them useful for various applications .

Scientific Research Applications

1-(2-Fluoro-5-(trifluoromethoxy)phenyl)ethan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-(trifluoromethoxy)phenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of fluorine and trifluoromethoxy groups enhances its binding affinity and selectivity for certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Fluoro-5-(trifluoromethoxy)phenyl)ethan-1-amine is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These features make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

1-[2-fluoro-5-(trifluoromethoxy)phenyl]ethanamine

InChI

InChI=1S/C9H9F4NO/c1-5(14)7-4-6(2-3-8(7)10)15-9(11,12)13/h2-5H,14H2,1H3

InChI Key

QVVWQDJCCPTPLY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)OC(F)(F)F)F)N

Origin of Product

United States

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